![molecular formula C14H18O2S2 B15167725 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- CAS No. 587882-38-0](/img/structure/B15167725.png)
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- is a heterocyclic compound that features a pyran ring fused with a phenoxy group containing a dithiolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- typically involves the oxa-6π-electrocyclization of dienones, a common method for constructing pyran rings . The reaction conditions often include the use of catalysts such as lanthanide triflates or transition metals to facilitate the cyclization process . Additionally, multicomponent reactions (MCR) involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions have been employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: The dithiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyran ring or the phenoxy group, leading to the formation of tetrahydropyran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles like alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane moiety can yield sulfoxides or sulfones, while reduction of the pyran ring can produce tetrahydropyran derivatives .
Applications De Recherche Scientifique
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise in medicinal chemistry for their potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- involves its interaction with molecular targets through its functional groups. The dithiolane moiety can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The pyran ring and phenoxy group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Chromenes: These compounds have a similar pyran ring fused with an aromatic ring but lack the dithiolane moiety.
Tetrahydropyrans: These compounds feature a fully saturated pyran ring and are often used as building blocks in organic synthesis.
Uniqueness
The presence of the dithiolane moiety in 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
587882-38-0 |
|---|---|
Formule moléculaire |
C14H18O2S2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-[4-(1,3-dithiolan-2-yl)phenoxy]oxane |
InChI |
InChI=1S/C14H18O2S2/c1-2-8-15-13(3-1)16-12-6-4-11(5-7-12)14-17-9-10-18-14/h4-7,13-14H,1-3,8-10H2 |
Clé InChI |
ZMSOBXKRDPKAHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC=C(C=C2)C3SCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)
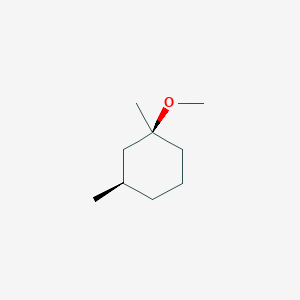
![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)
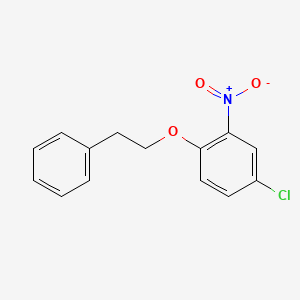
![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)
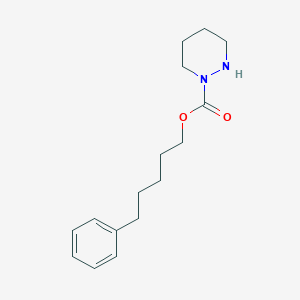
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)
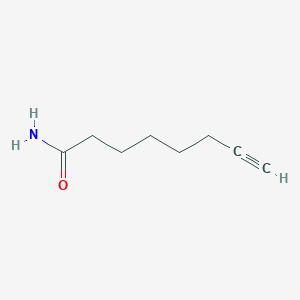
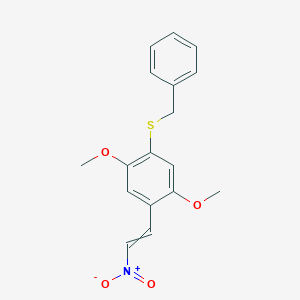
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
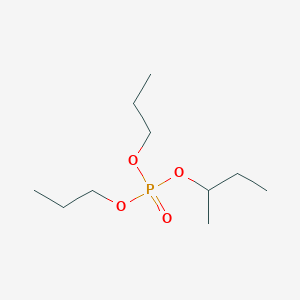
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)
